3-Carene

Description

Properties

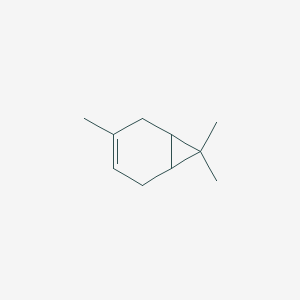

IUPAC Name |

3,7,7-trimethylbicyclo[4.1.0]hept-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4,8-9H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOFWKZOCNGFEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2C(C1)C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Record name | CARENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8405 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047462 | |

| Record name | 3-Carene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carene is a colorless liquid with a sweet, turpentine-like odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a sweet, turpentine-like odor; [CAMEO], Solid, Colourless to light pale liquid; fruity aroma | |

| Record name | CARENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8405 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Carene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7830 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Carene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | d-3-Carene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1341/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 3-CARENE (δ-3-CARENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/247 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

338 °F at 760 mmHg (USCG, 1999), 169.00 to 174.00 °C. @ 705.00 mm Hg, 175-178 °C | |

| Record name | CARENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8405 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Carene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-CARENE (δ-3-CARENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/247 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Insoluble in water; soluble in benzene, pet ether, Slightly soluble (in ethanol) | |

| Record name | d-3-Carene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1341/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.860-0.868, 0.86 | |

| Record name | CARENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8405 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | d-3-Carene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1341/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 3-CARENE (δ-3-CARENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/247 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

3.72 [mmHg] | |

| Record name | 3-Carene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7830 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13466-78-9, 74806-04-5 | |

| Record name | CARENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8405 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Carene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13466-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074806045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Carene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7,7-trimethylbicyclo[4.1.0]hept-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | alpha-Carene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-CARENE (δ-3-CARENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/247 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

< 25 °C | |

| Record name | alpha-Carene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physicochemical Properties of 3-Carene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carene (3,7,7-trimethylbicyclo[4.1.0]hept-3-ene) is a bicyclic monoterpene naturally occurring in a variety of plants, notably in pine species, where it can be a major constituent of turpentine (B1165885).[1] Its characteristic sweet, pungent, and woody aroma has led to its use in the fragrance and flavor industries. Beyond its sensory attributes, this compound has garnered significant interest in the scientific and pharmaceutical communities for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and bone-health-promoting activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and visual representations of relevant biological pathways and experimental workflows.

Chemical Identification and Structure

This compound is a chiral molecule and can exist as two enantiomers, (+)-3-Carene and (-)-3-Carene. The information presented in this guide pertains to the racemic mixture unless otherwise specified.

| Identifier | Value |

| IUPAC Name | 3,7,7-trimethylbicyclo[4.1.0]hept-3-ene |

| CAS Number | 13466-78-9 |

| Molecular Formula | C₁₀H₁₆ |

| Molecular Weight | 136.23 g/mol [2] |

| SMILES | CC1=CCC2C(C1)C2(C)C |

| InChI | InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4,8-9H,5-6H2,1-3H3 |

| InChIKey | BQOFWKZOCNGFEC-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its biological activity. These properties are summarized in the tables below.

Physical Properties

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Sweet, pungent, turpentine-like | [2] |

| Boiling Point | 170-172 °C at 760 mmHg | [1] |

| 168-169 °C at 705 mmHg | ||

| Melting Point | < -20 °C | |

| Density | 0.864 g/mL at 20 °C | |

| 0.857 g/mL at 25 °C | ||

| Refractive Index (n²⁰/D) | 1.472 - 1.474 | |

| Vapor Pressure | 2.1 mmHg at 25 °C | |

| Optical Rotation ([α]²⁰/D) | +15° (neat) for (+)-3-Carene |

Chemical Properties

| Property | Value | Reference |

| Solubility | Insoluble in water; Soluble in ethanol, ether, and other organic solvents | [2] |

| logP (Octanol-Water Partition Coefficient) | 4.37 (experimental) | [2] |

| Flammability | Flammable | [1] |

| Stability | Stable under normal conditions. Air sensitive. |

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Compositional Analysis

Objective: To determine the purity of a this compound sample and identify any impurities.

Methodology:

-

Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., methanol (B129727) or hexane) to a concentration of approximately 1 µL/mL.[3]

-

Instrumentation: An Agilent 6890 series gas chromatograph coupled to a mass spectrometer detector (or equivalent).[3]

-

GC Conditions:

-

Column: HP-5MS capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness).[3]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at a rate of 3 °C/min to 240 °C and hold for 5 minutes.[3]

-

Injection Volume: 1 µL with a split ratio of 1:25.[3]

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Solvent Delay: 2 minutes.[3]

-

-

Data Analysis: Identify this compound and any impurities by comparing their mass spectra with reference spectra in the NIST library and by comparing their retention indices with literature values. Quantify the purity by calculating the peak area percentage.

Determination of Boiling Point

Objective: To experimentally determine the boiling point of this compound.

Methodology (Thiele Tube Method):

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, and a heat source (Bunsen burner or oil bath).

-

Procedure: a. Fill a small test tube with 0.5 mL of this compound. b. Place a capillary tube, with the sealed end up, inside the test tube containing the sample. c. Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. d. Place the assembly in a Thiele tube containing heating oil. e. Gently heat the side arm of the Thiele tube. f. Observe a steady stream of bubbles emerging from the open end of the capillary tube. g. Remove the heat and allow the apparatus to cool slowly. h. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4]

Measurement of Refractive Index

Objective: To measure the refractive index of a this compound sample.

Methodology (Abbe Refractometer):

-

Apparatus: Abbe refractometer with a sodium lamp (D-line, 589 nm) as the light source, and a temperature-controlled water bath.

-

Procedure: a. Calibrate the refractometer using a standard of known refractive index (e.g., distilled water). b. Ensure the prism surface is clean and dry. c. Apply a few drops of the this compound sample onto the prism. d. Close the prism and allow the sample to equilibrate to the desired temperature (typically 20 °C). e. Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. f. Read the refractive index value from the scale.[5]

Shake-Flask Method for logP Determination

Objective: To experimentally determine the octanol-water partition coefficient (logP) of this compound.

Methodology:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. Use a buffer (e.g., phosphate (B84403) buffer, pH 7.4) for the aqueous phase if determining logD for ionizable compounds.[6][7]

-

Procedure: a. Accurately weigh a small amount of this compound and dissolve it in a known volume of either the pre-saturated n-octanol or water. b. Add a known volume of the other pre-saturated phase to a flask. c. Shake the flask vigorously for a set period (e.g., 1 hour) to allow for partitioning of the this compound between the two phases. d. Allow the phases to separate completely. Centrifugation can be used to expedite this process.

-

Analysis: a. Carefully separate the two phases. b. Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., GC-MS or UV-Vis spectroscopy).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.[8]

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and antimicrobial properties being of particular interest.

Anti-inflammatory Activity

Terpenes, including this compound, are known to exert anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10][11] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in inflammation that can be modulated by terpenes.[9][10]

Caption: Putative anti-inflammatory signaling pathway of this compound.

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various bacteria. Its mechanism of action involves the disruption of the bacterial cell membrane integrity. This leads to increased permeability, leakage of intracellular components such as ions and proteins, and ultimately, cell death.

Caption: Proposed antimicrobial mechanism of this compound.

Experimental Workflows

Extraction of this compound from Turpentine Oil

This workflow outlines a general procedure for the isolation of this compound from turpentine oil, which is a complex mixture of terpenes.

Caption: Workflow for the extraction of this compound from turpentine.

Conclusion

This technical guide provides a detailed summary of the physicochemical properties of this compound, offering valuable data for researchers and professionals in drug development and related fields. The outlined experimental protocols serve as a practical resource for the analysis and characterization of this promising natural compound. Furthermore, the visualization of its putative biological pathways and experimental workflows aims to facilitate a deeper understanding of its mechanism of action and practical application. As research into the therapeutic potential of this compound continues, a thorough understanding of its fundamental properties will be indispensable for its effective and safe utilization.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H16 | CID 26049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scitepress.org [scitepress.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. LogP / LogD shake-flask method [protocols.io]

- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources and Extraction of Delta-3-Carene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of delta-3-carene, a bicyclic monoterpene of significant interest in the pharmaceutical, fragrance, and chemical industries. It details its primary natural sources, prevalent extraction methodologies with specific experimental protocols, and analytical techniques for its quantification.

Introduction to Delta-3-Carene

Delta-3-carene (3-carene) is a naturally occurring bicyclic monoterpene with the chemical formula C₁₀H₁₆.[1][2] It is a colorless to slightly yellow liquid characterized by a sweet, pungent, and woody aroma, often with notes of pine, cedar, and a hint of lemon.[1][3] This terpene is a constituent of turpentine (B1165885) and is found in the essential oils of numerous plants.[1][2] It is insoluble in water but miscible with fats and organic solvents like ethanol (B145695) and ether.[1][3][4] Its potential anti-inflammatory and bone health-promoting properties have made it a target for research and development.[5][6]

Natural Sources of Delta-3-Carene

Delta-3-carene is abundant in the oleoresin of coniferous trees and is a significant component of turpentine.[1][4][7] The concentration of delta-3-carene can vary significantly depending on the plant species, geographical location, and even the specific part of the plant.[1][8] Key natural sources include pine species, cedar, rosemary, basil, and cypress.[9][10][11]

Data Presentation: Delta-3-Carene Content in Various Natural Sources

The following table summarizes the quantitative data for delta-3-carene content found in several natural sources.

| Natural Source | Plant Part/Product | Delta-3-Carene Content (%) | Reference |

| Turpentine | Oleoresin Distillate | Up to 42% | [1][2][12] |

| Indian Turpentine | Essential Oil | 55% - 65% | [13] |

| Pinus roxburghii | Needles | Up to 47.0% | [14] |

| Pinus sylvestris | Essential Oil | 14.17% | [15] |

| Pinus brutia | Bark Oil | 9.6% | [14] |

| Pinus ponderosa | Needles | 8.4% | [15] |

| Galbanum | Essential Oil | 2% - 16% | [13] |

| Black Pepper | Essential Oil | High but variable | [13] |

| Piper nigrum | Essential Oil | Variable | [16] |

Biosynthesis of Delta-3-Carene

In plants, monoterpenes like delta-3-carene are synthesized from geranyl pyrophosphate (GPP). The conversion of GPP to (+)-3-carene is catalyzed by a specific enzyme, (+)-3-carene synthase.[17] This enzymatic reaction involves an initial isomerization of GPP to a linalyl pyrophosphate intermediate, followed by cyclization to form the characteristic bicyclic structure of carene.[17]

Caption: Simplified biosynthesis pathway of (+)-3-carene from GPP.

Extraction Methodologies

The selection of an extraction technique for delta-3-carene depends on factors such as the starting plant material, desired purity, yield, and environmental considerations.[18] The most common methods are steam distillation, solvent extraction, and supercritical fluid extraction.

Experimental Workflow Overview

The general process for obtaining and analyzing delta-3-carene from a natural source involves several key stages, from material preparation to final analysis.

Caption: General workflow for delta-3-carene extraction and analysis.

Steam Distillation

Steam distillation is a traditional and widely used method for extracting volatile compounds like terpenes from plant materials.[19][20] The process involves passing steam through the biomass, which vaporizes the volatile oils.[21] The resulting vapor mixture is then condensed and collected, where the essential oil separates from the aqueous phase (hydrosol).[22]

Experimental Protocol: Laboratory-Scale Steam Distillation

-

Preparation:

-

Weigh approximately 200-500g of fresh or dried plant material (e.g., pine needles, cypress leaves).[23] Reduce the particle size by cutting or coarse grinding to increase surface area.

-

Place the prepared biomass into a large round-bottom flask (the 'biomass flask'), filling it no more than half full.[22]

-

Add distilled water to just cover the plant material.[22]

-

-

Apparatus Setup:

-

Assemble the steam distillation apparatus, typically consisting of a boiling flask (to generate steam), the biomass flask, a still head, a condenser, and a receiving vessel (e.g., a separatory funnel).[22][24]

-

Ensure all ground glass joints are properly sealed and lubricated.[24] Connect the condenser to a cold water source.

-

-

Distillation:

-

Heat the boiling flask to generate steam. Alternatively, heat the biomass flask directly if performing hydrodistillation.[22]

-

As steam passes through the biomass, it will carry the volatile delta-3-carene and other terpenes. The temperature should be controlled to prevent burning the plant material.[21]

-

The steam and essential oil vapor mixture will rise, enter the condenser, and cool into a liquid distillate.

-

-

Collection and Separation:

-

Collect the distillate in the separatory funnel. The process is typically continued until a sufficient volume (e.g., 200-300 mL) is collected or no more oil is observed in the condensate.[23]

-

Allow the distillate to stand and separate into two layers: the essential oil (less dense, top layer) and the hydrosol (aqueous layer).

-

Carefully drain the lower aqueous layer. If the separation is not distinct, "salting out" by adding sodium chloride can improve the separation.[23]

-

-

Drying:

-

Collect the essential oil layer and dry it using an anhydrous drying agent like sodium sulfate (B86663) to remove any residual water.

-

Filter or decant the dried oil into a clean, sealed vial for storage and analysis.

-

Solvent Extraction

Solvent extraction utilizes organic solvents to dissolve terpenes and other oleoresins from the plant matrix.[19][25] The choice of solvent is critical and depends on the target compound's polarity. For non-polar terpenes like delta-3-carene, solvents like hexane (B92381), pentane, or a mixture of hexane and acetone (B3395972) are effective.[25][26]

Experimental Protocol: Optimized Solvent Extraction

This protocol is based on a method found to be optimal for extracting terpenoids from pine.[26][27]

-

Preparation:

-

Obtain dried and ground plant material (e.g., pine wood or needles) to a consistent particle size.

-

Weigh a precise amount of the material for extraction.

-

-

Extraction:

-

Prepare a 1:1 (v/v) mixture of hexane and acetone to use as the extraction solvent.[26][27]

-

Combine the plant material and the solvent in a sealed flask at a specific liquid-to-solid ratio (e.g., 6.27 mL/g).[28]

-

Agitate the mixture using a shaker or magnetic stirrer at a constant temperature of 22°C for 1 hour.[26][27] Some protocols may extend this time up to 5 hours for higher yields.[28]

-

-

Separation and Concentration:

-

After extraction, separate the solid plant material from the solvent-extract mixture via filtration or centrifugation.

-

Remove the solvent from the extract using a rotary evaporator under reduced pressure. This step must be performed carefully to avoid loss of volatile terpenes.

-

-

Final Product:

-

The resulting product is a concentrated oleoresin containing delta-3-carene, other terpenes, and resin acids.

-

The oleoresin can be directly analyzed or subjected to further purification.

-

Supercritical Fluid Extraction (SFE)

SFE is a "green" extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent.[9][29] Supercritical CO₂ has liquid-like density and gas-like viscosity, allowing it to efficiently penetrate the plant matrix and dissolve target compounds.[30] By manipulating temperature and pressure, the solvating power of the fluid can be fine-tuned to selectively extract specific compounds.[30][31]

Experimental Protocol: Supercritical CO₂ Extraction

-

Preparation:

-

The plant material should be dried and ground to a uniform particle size to ensure even extraction.

-

Load a known mass of the prepared material into the SFE system's extraction vessel.

-

-

Extraction Parameters:

-

Pressurize and heat the CO₂ to bring it to a supercritical state.

-

Set the system parameters. Optimal conditions for monoterpene extraction have been reported at a CO₂ density of 0.25 g/mL and a temperature of 110°C.[30] Other studies may use different parameters, such as pressures up to 300 bar and temperatures around 40-60°C.[16]

-

Pump the supercritical CO₂ through the extraction vessel.

-

-

Separation and Collection:

-

The CO₂, now containing the dissolved delta-3-carene and other extractables, flows into a separator vessel.

-

In the separator, the pressure is reduced, causing the CO₂ to return to its gaseous state and lose its solvating power.[29]

-

The extracted compounds precipitate out and are collected in the separator. The gaseous CO₂ is often recycled back into the system.[29]

-

-

Final Product:

Analysis and Quantification

After extraction, accurate identification and quantification of delta-3-carene are crucial. The standard analytical method is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both identification and quantification.[27][32]

Experimental Protocol: Fast-GC/FID Analysis

This protocol is adapted from a method for rapid analysis of pine-derived terpenoids.[27]

-

Sample Preparation:

-

Prepare a dilution of the extracted oleoresin in a suitable solvent (e.g., 1:1 hexane/acetone).

-

Add an internal standard (e.g., hexadecane) to the sample for accurate quantification.

-

Prepare a series of calibration standards of pure delta-3-carene (5–400 µg/mL) with the same internal standard.[27]

-

-

GC Instrumentation and Conditions:

-

GC System: Agilent GC or equivalent.

-

Column: Agilent DB-5 (10 m × 0.10 mm × 0.10 µm) or similar non-polar column.[27]

-

Inlet: Splitless mode at 250°C.

-

Carrier Gas: Helium, with a column flow of 0.6 mL/min.

-

Oven Program: Start at 60°C, hold for 0.75 min, then ramp at 150°C/min to 325°C, and hold for 1 min. Total run time is approximately 3.5 minutes.[27]

-

Detector: FID at 250°C.

-

-

Data Analysis:

-

Identify the delta-3-carene peak in the chromatogram based on its retention time relative to the pure standard.

-

Construct a calibration curve from the standard solutions.

-

Quantify the amount of delta-3-carene in the sample by comparing its peak area (normalized to the internal standard) against the calibration curve. For definitive identification, GC-MS analysis should be performed to confirm the mass spectrum of the peak.

-

References

- 1. Delta 3 Carene - Lab Effects Terpene Glossary [labeffects.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. midhills.com [midhills.com]

- 4. foreverest.net [foreverest.net]

- 5. Understanding Terpenes: Delta 3 Carene - Strainprint Technologies Inc. [strainprint.ca]

- 6. leafwell.com [leafwell.com]

- 7. Delta 3 Carene Benefits | Global Pine Products [globalpineproducts.com]

- 8. mdpi.com [mdpi.com]

- 9. gibbysgarden.com [gibbysgarden.com]

- 10. muvfl.com [muvfl.com]

- 11. trueterpenes.com [trueterpenes.com]

- 12. delta-3-carene, 13466-78-9 [thegoodscentscompany.com]

- 13. ScenTree - Delta-3-Carene (CAS N° 13466-78-9) [scentree.co]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biosynthesis of monoterpenes: regio- and stereochemistry of (+)-3-carene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rootsciences.com [rootsciences.com]

- 21. Steam Distillation [manekancor.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. scribd.com [scribd.com]

- 24. engineering.iastate.edu [engineering.iastate.edu]

- 25. mdpi.com [mdpi.com]

- 26. research-hub.nrel.gov [research-hub.nrel.gov]

- 27. frontiersin.org [frontiersin.org]

- 28. researchgate.net [researchgate.net]

- 29. Supercritical fluid extraction - The green manufacturing process - Sabinsa Polska | Przemysł żywieniowy [sabinsa.com.pl]

- 30. Supercritical Fluid Extraction (SFE) of Monoterpenes from the Leaves of Melaleuca alternifolia (Tea Tree) - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. env.go.jp [env.go.jp]

The Biosynthesis of 3-Carene in Coniferous Trees: A Technical Guide for Researchers

Abstract

Coniferous trees, pillars of boreal and temperate forests, have evolved a sophisticated chemical defense system, with oleoresin as a primary component. A key constituent of this resin is the bicyclic monoterpene (+)-3-carene, a molecule of significant interest for its roles in insect resistance and its potential applications in the pharmaceutical and biofuel industries. This technical guide provides an in-depth exploration of the 3-carene biosynthesis pathway in conifers, designed for researchers, scientists, and drug development professionals. It covers the core enzymatic steps, regulatory signaling cascades, quantitative data on enzyme kinetics and stress-induced production, and detailed experimental protocols for analysis.

Introduction

The biosynthesis of terpenoids, the largest class of plant secondary metabolites, is a focal point of research in plant biochemistry and chemical ecology. In coniferous trees, these compounds, particularly monoterpenes like this compound, are crucial for defense against herbivores and pathogens. The production of this compound is a dynamic process, influenced by both genetic factors and environmental stimuli. Understanding the intricacies of its biosynthetic pathway is essential for harnessing its potential, whether for developing pest-resistant tree varieties or for engineering microbial systems for its sustainable production.

The Core Biosynthesis Pathway

The synthesis of (+)-3-carene in coniferous trees originates from the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are produced via the plastidial methylerythritol 4-phosphate (MEP) pathway. The core pathway can be summarized in two key steps:

-

Formation of Geranyl Diphosphate (GPP): Geranyl diphosphate synthase (GPPS) catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form the C10 precursor, geranyl diphosphate (GPP). This reaction is a critical branching point for the synthesis of all monoterpenes.

-

Cyclization of GPP to (+)-3-Carene: The final and committing step is the cyclization of the linear GPP molecule, catalyzed by the enzyme (+)-3-carene synthase (TPS-3car). This enzyme facilitates a complex series of carbocation rearrangements to form the characteristic bicyclic structure of this compound.

Below is a diagram illustrating the core biosynthetic pathway.

Caption: The core biosynthetic pathway of (+)-3-carene from IPP and DMAPP.

The Key Enzyme: (+)-3-Carene Synthase

(+)-3-Carene synthase (EC 4.2.3.107) is a monoterpene synthase that belongs to the terpene synthase (TPS) family. In conifers, these enzymes are encoded by a small gene family, and different isoforms can exhibit varying product specificities and catalytic efficiencies.

Reaction Mechanism

The conversion of GPP to (+)-3-carene is a complex enzymatic reaction involving several cationic intermediates. The proposed mechanism involves the initial ionization of GPP to a geranyl cation, followed by isomerization to a linalyl diphosphate intermediate. Subsequent cyclization events lead to the formation of the distinctive bicyclic structure of this compound.[1]

Caption: Proposed reaction mechanism for (+)-3-carene synthase.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of (+)-3-carene synthase have been characterized in several coniferous species. This data is crucial for understanding the enzyme's efficiency and for comparative studies.

| Coniferous Species | Enzyme | K_m (µM) for GPP | k_cat (s⁻¹) | Reference |

| Picea sitchensis (Sitka Spruce) | PsTPS-3car1 | 5.3 ± 0.8 | 0.04 ± 0.001 | [2] |

| Picea sitchensis (Sitka Spruce) | PsTPS-3car2 | 4.1 ± 0.6 | 0.09 ± 0.003 | [2] |

| Picea sitchensis (Sitka Spruce) | PsTPS-3car3 | 10.2 ± 1.5 | 0.02 ± 0.001 | [2] |

| Pinus contorta (Lodgepole Pine) | Monoterpene Synthase Mix | 7.8 ± 1.9 | Not Determined | [3] |

Note: The data for Pinus contorta represents a mixture of monoterpene synthases, with this compound being one of the products.

Regulation of this compound Biosynthesis

The production of this compound in coniferous trees is tightly regulated and is often induced in response to biotic and abiotic stresses. This induction is mediated by complex signaling pathways.

Signaling Pathways

Two key phytohormones, jasmonic acid (JA) and salicylic (B10762653) acid (SA), play pivotal roles in orchestrating the defense response, which includes the upregulation of terpene biosynthesis. Herbivory or pathogen attack triggers the accumulation of these signaling molecules, which in turn activate downstream transcription factors that bind to the promoter regions of terpene synthase genes, including (+)-3-carene synthase, leading to increased enzyme production and subsequently, elevated levels of this compound. WRKY transcription factors are a prominent family of regulators involved in these defense signaling cascades.

Caption: Simplified signaling pathway for stress-induced this compound biosynthesis.

Quantitative Data: Stress-Induced this compound Production

Numerous studies have quantified the increase in this compound levels in conifers following exposure to various stressors.

| Coniferous Species | Stressor | Tissue | Fold Increase in this compound | Reference |

| Pinus densiflora | Pine Wood Nematode | Resin | 14.75 | [4] |

| Pinus koraiensis | Pine Wood Nematode | Volatiles | 54.7 | [4] |

| Pinus sylvestris | Drought | Emissions | Reduction | |

| Picea sitchensis (resistant) | White Pine Weevil | Cortical Tissue | High constitutive levels | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Protocol for In Vitro (+)-3-Carene Synthase Activity Assay

This protocol describes a general method for determining the activity of (+)-3-carene synthase from a crude protein extract or a purified enzyme preparation.

1. Enzyme Extraction:

-

Harvest fresh coniferous tissue (e.g., xylem, needles) and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder under liquid nitrogen.

-

Homogenize the powder in an extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 10 mM MgCl₂, 5 mM DTT, 1 mM PMSF, and 1% (w/v) polyvinylpyrrolidone).

-

Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract. For purified enzyme, proceed with appropriate chromatography steps.

2. Enzyme Assay:

-

Prepare a reaction mixture in a glass vial containing:

-

Assay buffer (e.g., 25 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% glycerol, 5 mM DTT).

-

10 µM Geranyl diphosphate (substrate).

-

Enzyme extract (adjust volume for linear reaction rate).

-

-

Overlay the reaction mixture with a layer of pentane (B18724) or hexane (B92381) to trap the volatile monoterpene products.

-

Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by vortexing to extract the products into the organic layer.

3. Product Analysis by GC-MS:

-

Analyze the organic layer using a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program that effectively separates monoterpenes.

-

Identify (+)-3-carene based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the product using an internal standard (e.g., isobutylbenzene).

Caption: Experimental workflow for the in vitro (+)-3-carene synthase activity assay.

Protocol for Monoterpene Analysis in Pine Needles by HS-SPME-GC-MS

This protocol outlines a headspace solid-phase microextraction (HS-SPME) method for the analysis of volatile monoterpenes, including this compound, from pine needles.[2]

1. Sample Preparation:

-

Collect fresh pine needles and store them at -80°C until analysis.

-

Place a small amount of needle tissue (e.g., 100 mg) into a 20 mL headspace vial.

-

Add a saturated NaCl solution to the vial to increase the volatility of the analytes.

-

Seal the vial with a PTFE/silicone septum.

2. HS-SPME:

-

Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.

-

Expose a SPME fiber (e.g., 100 µm polydimethylsiloxane (B3030410) (PDMS)) to the headspace of the vial for a defined extraction time (e.g., 30 minutes).

3. GC-MS Analysis:

-

Desorb the analytes from the SPME fiber in the hot injection port of the GC.

-

Use a suitable capillary column for chiral separation if enantiomer analysis is required (e.g., a cyclodextrin-based column).

-

Employ a temperature program that allows for the separation of different monoterpene isomers.

-

Identify and quantify this compound using its mass spectrum and by comparison with a calibration curve generated with authentic standards.

Caption: Experimental workflow for HS-SPME-GC-MS analysis of monoterpenes.

Conclusion and Future Perspectives

The biosynthesis of this compound in coniferous trees is a well-defined pathway centered around the activity of (+)-3-carene synthase. Its production is intricately regulated by a network of signaling molecules, allowing the tree to mount a rapid and robust chemical defense against a variety of environmental threats. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in the field.

Future research should focus on several key areas. A more comprehensive characterization of (+)-3-carene synthase kinetics across a wider range of coniferous species is needed to better understand the evolutionary diversification of this enzyme. Elucidating the specific components and interactions within the signaling pathways that regulate this compound synthase gene expression in conifers will provide a more complete picture of the defense response. Furthermore, the development of high-throughput screening methods for terpene synthase activity will accelerate the discovery and engineering of novel enzymes for biotechnological applications. Continued research in these areas will undoubtedly unlock the full potential of this fascinating and important biogenic volatile organic compound.

References

- 1. Frontiers | Methyl jasmonate, salicylic acid, and oxalic acid affects growth, inducible defenses, and pine weevil resistance in Norway spruce [frontiersin.org]

- 2. Headspace solid-phase microextraction (HS-SPME): a microscale sampling technique for determination of monoterpene hydrocarbons in coniferous needles by gas chromatography/mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monoterpene synthases of Pinus contorta and related conifers. A new class of terpenoid cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Biological Activities of 3-Carene Enantiomers: A Technical Guide for Researchers

An in-depth exploration of the antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties of (+)-3-carene and (-)-3-carene, including detailed experimental methodologies and analysis of relevant signaling pathways.

Introduction

3-Carene, a bicyclic monoterpene, is a prominent constituent of essential oils from various plants, notably pine species. It exists as two enantiomers, (+)-3-carene and (-)-3-carene, which may exhibit distinct biological activities due to their stereospecific interactions with biological targets. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its enantiomeric forms where data is available. It is important to note that a significant portion of the existing literature refers to "this compound" without specifying the enantiomer, or utilizes the racemic mixture. Direct comparative studies on the biological activities of the individual (+)- and (-)-enantiomers are limited. This guide collates the available quantitative data, details relevant experimental protocols, and visualizes key mechanisms of action to support further research and drug development efforts in this area.

Antimicrobial Activity

This compound has demonstrated notable activity against a range of bacteria and fungi. Its lipophilic nature facilitates its interaction with microbial cell membranes, leading to disruption of cellular integrity and function.

Quantitative Data: Antimicrobial Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported for this compound against various microorganisms. It is important to note that these studies did not specify the enantiomer used.

| Microorganism | Strain | MIC | Reference |

| Brochothrix thermosphacta | ACCC 03870 | 20 mL/L | [1] |

| Pseudomonas fluorescens | ATCC 13525 | 20 mL/L | [1] |

| Pseudomonas lundensis | - | 25 mL/L |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines a standard method for determining the MIC of this compound against a target bacterium.

Materials:

-

(+)-3-carene and (-)-3-carene

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Pipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of each this compound enantiomer in a suitable solvent (e.g., DMSO) at a high concentration.

-

Preparation of Bacterial Inoculum: Culture the test bacterium overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of a row and mix.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

-

Controls:

-

Positive Control: A well containing broth and bacterial inoculum only.

-

Negative Control: A well containing broth and the highest concentration of the solvent used.

-

-

Incubation: Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the this compound enantiomer that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of this compound involves the disruption of the bacterial cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

References

In Vitro Mechanisms of Action of 3-Carene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carene, a bicyclic monoterpene naturally present in the essential oils of various plants like pine and pepper, has garnered significant scientific interest for its diverse pharmacological activities. In vitro studies have begun to unravel the cellular and molecular mechanisms underlying its therapeutic potential. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, focusing on its antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antioxidant properties. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to support further research and drug development endeavors.

Antimicrobial and Antibacterial Mechanism of Action

In vitro evidence strongly suggests that this compound exerts its antimicrobial effects primarily by disrupting the structural integrity and function of bacterial cell membranes. This leads to a cascade of events culminating in bacterial cell death.

Key Mechanisms:

-

Cell Membrane Damage: this compound directly interacts with the lipid bilayer of bacterial cell membranes, altering their permeability and fluidity.

-

Morphological Changes: Treatment with this compound induces noticeable damage to the normal morphology of bacterial cells.

-

Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential intracellular components, such as proteins and electrolytes.

-

Disruption of Metabolic Activity: this compound interferes with normal metabolic processes within the bacterial cell.

-

Inhibition of Respiratory Chain Dehydrogenase: It has been shown to inhibit the activity of respiratory chain dehydrogenase, a crucial enzyme in bacterial energy metabolism.

Quantitative Data: Antimicrobial Activity

| Target Microorganism | Assay | Endpoint | Result | Reference |

| Pseudomonas aeruginosa | Broth Dilution | MIC | 20 mL/L | [1] |

| Pseudomonas aeruginosa | Broth Dilution | MBC | 40 mL/L | [1] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Experimental Protocol: Determination of MIC and MBC

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against Pseudomonas aeruginosa were determined using the broth dilution method.

-

Preparation of this compound Solutions: A series of dilutions of this compound are prepared in a suitable broth medium.

-

Bacterial Inoculum: A standardized suspension of Pseudomonas aeruginosa is prepared.

-

Incubation: The bacterial suspension is added to each dilution of this compound and incubated under appropriate conditions.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that visibly inhibits bacterial growth.

-

MBC Determination: Aliquots from the wells showing no growth are sub-cultured onto agar (B569324) plates. The MBC is the lowest concentration that results in no bacterial growth on the plates.

Visualizing the Antimicrobial Mechanism

Anticancer Mechanism of Action

In vitro studies on human cancer cell lines have demonstrated that this compound possesses anticancer properties, primarily by inducing apoptosis through the intrinsic mitochondrial pathway and causing cell cycle arrest.

Key Mechanisms:

-

Induction of Apoptosis: this compound triggers programmed cell death in cancer cells.

-

Modulation of Apoptotic Proteins: It upregulates the expression of pro-apoptotic proteins like Bax and Caspase-3, while downregulating the anti-apoptotic protein Bcl-2.

-

Cell Cycle Arrest: this compound has been observed to cause cell cycle arrest, thereby inhibiting cancer cell proliferation.

Quantitative Data: Anticancer Activity

| Cell Line | Cancer Type | Assay | Endpoint | Result (µg/mL) | Reference |

| AGS | Gastric Cancer | MTT Assay | IC50 | 12.30 | |

| H727 | Lung Cancer | MTT Assay | IC50 | 12.61 |

IC50: Half-maximal inhibitory concentration

Experimental Protocol: Cell Viability (MTT) Assay

The cytotoxic effect of this compound on cancer cells is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells (e.g., AGS, H727) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value is then calculated.[2]

Visualizing the Anticancer Signaling Pathway

Neuroprotective Mechanism of Action

The neuroprotective effects of this compound are linked to its modulation of the GABAergic system, specifically its interaction with the GABAA-benzodiazepine (BZD) receptors.

Key Mechanisms:

-

GABAA-BZD Receptor Binding: this compound has been shown to bind to the BZD site of the GABAA receptor, acting as a positive modulator.

-

Enhancement of GABAergic Neurotransmission: This binding potentiates the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to a calming or sedative effect.

Quantitative Data: Neuroreceptor Binding

| Receptor | Binding Site | Assay | Endpoint | Result (kcal/mol) | Reference |

| GABAA | Benzodiazepine | Molecular Docking | Glide Gscore | -5.39 | [3] |

Experimental Protocol: GABAA Receptor Binding Assay

Radioligand binding assays are employed to study the interaction of this compound with GABAA receptors.

-

Membrane Preparation: Brain tissue is homogenized and centrifuged to isolate the cell membranes containing the GABAA receptors.

-

Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand (e.g., [3H]muscimol) that specifically binds to the GABAA receptor, in the presence and absence of varying concentrations of this compound.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by filtration.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: The binding affinity of this compound is determined by analyzing the competition between this compound and the radioligand for the receptor binding site.[1][3][4]

Visualizing the Neuroprotective Mechanism

Anti-inflammatory and Antioxidant Mechanisms of Action

While this compound is reported to possess anti-inflammatory and antioxidant properties, in vitro studies on the isolated compound are less extensive compared to its other activities. The available data often pertains to essential oils containing this compound as a major constituent.

Potential Anti-inflammatory Mechanisms:

-

Inhibition of Pro-inflammatory Mediators: this compound may inhibit the production of pro-inflammatory cytokines and other inflammatory mediators.

-

Modulation of Inflammatory Pathways: It is hypothesized to modulate key inflammatory signaling pathways such as NF-κB and MAPK.

Potential Antioxidant Mechanisms:

-

Radical Scavenging: this compound may directly scavenge free radicals, such as the DPPH radical.

-

Reducing Power: It may possess the ability to reduce oxidized intermediates, contributing to its antioxidant effect.

Note on Quantitative Data: Specific IC50 values for the anti-inflammatory and antioxidant activities of isolated this compound are not consistently reported in the currently available literature. Further research is required to establish definitive quantitative data for the pure compound.

Experimental Protocols: Common In Vitro Assays

-

DPPH Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that is measured spectrophotometrically.

-

Nitric Oxide (NO) Scavenging Assay: This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in stimulated macrophage cell lines (e.g., RAW 264.7). The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.[5]

-

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays: These enzymatic assays measure the ability of a compound to inhibit the activity of COX and LOX enzymes, which are involved in the inflammatory cascade.

Conclusion

The in vitro evidence presented in this guide highlights the multifaceted pharmacological potential of this compound. Its well-documented antimicrobial activity, centered on the disruption of bacterial cell membranes, presents opportunities for the development of new antibacterial agents. The pro-apoptotic effects of this compound in cancer cells suggest its potential as a lead compound in oncology research. Furthermore, its interaction with GABAA receptors underscores its promise in the field of neuroscience. While its anti-inflammatory and antioxidant properties are evident, further in vitro studies with the isolated compound are necessary to fully elucidate these mechanisms and establish robust quantitative data. This comprehensive understanding of the in vitro mechanisms of action of this compound provides a solid foundation for future preclinical and clinical investigations into its therapeutic applications.

References

- 1. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Pharmacological Landscape of 3-Carene: A Preclinical In-Depth Review

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Delta-3-carene (3-carene), a bicyclic monoterpene naturally present in a variety of plants, including pine trees and cannabis, has garnered significant scientific interest for its diverse pharmacological activities. Preclinical studies have demonstrated its potential as a therapeutic agent with a range of effects, including anti-inflammatory, neuroprotective, sleep-enhancing, antimicrobial, analgesic, and anticancer properties. This technical guide provides a comprehensive overview of the preclinical pharmacological effects of this compound, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key signaling pathways and experimental workflows. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Anti-inflammatory Effects

Preclinical evidence strongly suggests that this compound possesses significant anti-inflammatory properties, mediated through the modulation of key inflammatory pathways.

Quantitative Data

| Model | Assay | Key Findings | Reference |

| Murine Model of Asthma | Cytokine Expression (Lung Tissue) | High-dose this compound significantly suppressed the gene expression of IL-4, IL-5, and IL-13.[1][2] | [1][2] |

| LPS-stimulated RBL-2H3 cells | Cytokine Expression | This compound decreased the expression of inflammatory-related genes (i.e., IL-4 and IL-13). | |

| LPS-stimulated RAW 264.7 Macrophages | COX-2 and iNOS Expression | This compound has been shown to inhibit the expression of COX-2 and iNOS proteins. | |

| In vitro assays | Prostaglandin E2 (PGE2) Production | This compound is suggested to inhibit PGE2 production, a key mediator of inflammation. |

Experimental Protocols

1.2.1. Murine Model of Asthma

-

Animal Model: BALB/c mice.

-

Sensitization: Mice are sensitized with an intraperitoneal injection of ovalbumin and aluminum hydroxide (B78521) mixture on days 7 and 14.

-

Challenge: From days 21 to 23, mice are challenged with this compound (low and high doses) or a control substance.

-

Sample Collection: On day 24, bronchoalveolar lavage fluid (BALF), lung trachea, and plasma are collected.

-

Analysis: Cytokine gene expression (IL-4, IL-5, IL-13) in lung tissue is determined by quantitative real-time PCR. Histological analysis of lung tissue is performed to assess epithelial cell thickness.[1][2]

1.2.2. Inhibition of COX-2 and Prostaglandin E2 Production in LPS-stimulated Macrophages

-

Cell Line: RAW 264.7 murine macrophages.

-

Cell Culture: Cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

PGE2 Measurement: The concentration of PGE2 in the culture medium is quantified using an Enzyme Immunoassay (EIA) kit.

-

COX-2 Expression: The expression of COX-2 protein is determined by Western blot analysis of cell lysates.

Signaling Pathway

The anti-inflammatory effects of this compound are, in part, mediated by the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, NF-κB is activated, leading to the transcription of pro-inflammatory genes, including those for COX-2, iNOS, and various cytokines. This compound is believed to interfere with this pathway, preventing the nuclear translocation of NF-κB and subsequent gene expression.

Neuroprotective Effects

This compound has demonstrated promising neuroprotective properties in preclinical models, suggesting its potential in mitigating neuronal damage associated with neurodegenerative diseases.

Quantitative Data

| Model | Assay | Key Findings | Reference |

| Rat Model of Alzheimer's Disease (Aβ42 injection) | Superoxide Dismutase (SOD) Activity (Serum) | Treatment with this compound (200 and 400 µg/kg) significantly improved SOD activity compared to the disease group.[3][4] | [3][4] |

| Rat Model of Alzheimer's Disease (Aβ42 injection) | Malondialdehyde (MDA) Levels (Serum) | Treatment with this compound (200 and 400 µg/kg) significantly decreased MDA levels compared to the disease group.[3][4] | [3][4] |

| In vitro models of neurotoxicity | Cell Viability | This compound has been shown to protect neuronal cells from glutamate-induced excitotoxicity and oxidative stress-induced cell death. |

Experimental Protocols

2.2.1. Beta-Amyloid-Induced Neurotoxicity Model in Rats

-

Animal Model: Male Wistar rats.

-

Induction of Neurotoxicity: Stereotaxic injection of aggregated amyloid-beta 42 (Aβ42) into the hippocampus.

-

Treatment: this compound (200 and 400 µg/kg) administered intraperitoneally daily for a specified period.

-

Behavioral Assessment: Memory and cognitive function are assessed using tests such as the Morris water maze or passive avoidance test.

-

Biochemical Analysis: Serum levels of antioxidant enzymes (e.g., SOD) and markers of oxidative stress (e.g., MDA) are measured.

-

Histological Analysis: Brain sections are stained to visualize amyloid plaque deposition (e.g., with Thioflavin S) and neuronal damage.[3][4]

2.2.2. Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures

-

Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured.

-

Treatment: Neurons are pre-treated with various concentrations of this compound for a specified time before being exposed to a toxic concentration of glutamate.

-

Cell Viability Assay: Cell viability is assessed using assays such as the MTT or LDH release assay.

-

Mechanism Analysis: Changes in intracellular calcium levels, mitochondrial membrane potential, and activation of apoptotic pathways can be investigated.

Experimental Workflow

Sleep-Enhancing Effects

This compound has been shown to possess sleep-enhancing properties, primarily through its interaction with the GABAergic system.

Quantitative Data

| Model | Dose of this compound (p.o.) | Effect on Sleep Latency | Effect on Sleep Duration | Reference |

| Pentobarbital-induced sleep in mice | 100 mg/kg | Significantly decreased | Significantly increased |

Experimental Protocols

3.2.1. Pentobarbital-Induced Sleep Test

-

Animal Model: ICR mice.

-

Acclimatization: Animals are fasted for 24 hours before the experiment.

-

Drug Administration: this compound is administered orally (p.o.) 45 minutes before the injection of pentobarbital (B6593769) (45 mg/kg, i.p.).

-

Observation: Mice are placed in individual cages and observed for the onset of sleep (loss of righting reflex) and the duration of sleep.

-

Measurements: Sleep latency (time from pentobarbital injection to the onset of sleep) and sleep duration (time from the onset to the recovery of the righting reflex) are recorded.

3.2.2. Whole-Cell Patch-Clamp Electrophysiology

-